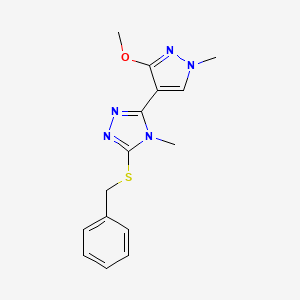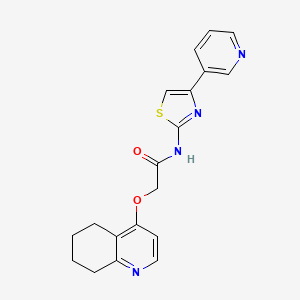
N-(2-(3-氟苯基)-2-甲氧基乙基)-1-甲基-2-氧代-1,2-二氢吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H17FN2O3 and its molecular weight is 304.321. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌特性
该化合物因其作为抗癌剂的潜力而受到关注。研究表明,它对癌细胞具有细胞毒性作用,特别是在某些肿瘤类型中。 正在进行机制研究以了解其确切的作用方式及其对细胞增殖、凋亡和转移的影响 .
抗炎活性
炎症在各种疾病中起着至关重要的作用。初步研究表明该化合物具有抗炎特性。研究人员正在调查其对炎症通路、细胞因子产生和免疫反应的影响。 潜在的应用包括管理慢性炎症性疾病 .
心血管健康
该化合物的结构特征表明可能的心血管益处。研究人员正在探索其对血压调节、内皮功能和脂质代谢的影响。 它可能有助于预防或管理心血管疾病 .
神经保护作用
阿尔茨海默病和帕金森病等神经退行性疾病是重要的健康问题。一些研究表明,该化合物通过调节氧化应激、神经炎症和神经元存活而表现出神经保护作用。 需要进一步调查以验证其在治疗神经退行性疾病方面的潜力 .
抗菌应用
磺胺类药物,包括该化合物,在历史上被用作抗菌剂。研究人员正在评估其对特定细菌菌株(包括耐药菌株)的功效。 此外,还正在探索其抗真菌和抗寄生虫活性 .
代谢性疾病
代谢综合征、糖尿病和肥胖症是全球性的健康挑战。该化合物独特的结构表明其在管理胰岛素抵抗、葡萄糖稳态和脂质谱方面的潜在应用。 正在进行的临床前研究正在验证这些影响 .
药物设计和优化
研究人员正在使用计算方法(如密度泛函理论,DFT)来优化该化合物的结构,使其适用于特定的治疗靶点。 通过了解其电子性质、反应性和结合相互作用,他们旨在设计更有效的衍生物来治疗各种疾病 .
化学生物学和药物化学
该化合物是化学生物学和药物化学研究中宝贵的工具。它与生物大分子(酶、受体等)的相互作用提供了药物开发的见解。 科学家探索其结合亲和力、选择性和药代动力学 .
作用机制
Target of Action
It is known that compounds with similar structures, such as pyrrolidine derivatives, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, including hydrolysis, hydroxylation, and further oxidation steps .
Biochemical Pathways
It is known that similar compounds generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation, and o-methylation .
Pharmacokinetics
It is known that similar compounds, such as pyrrolidine derivatives, are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that similar compounds have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
属性
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-19-8-4-7-13(16(19)21)15(20)18-10-14(22-2)11-5-3-6-12(17)9-11/h3-9,14H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVABVSTLHAEJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2487481.png)
![8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487484.png)
![1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2487485.png)
![2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}quinoxaline](/img/structure/B2487486.png)
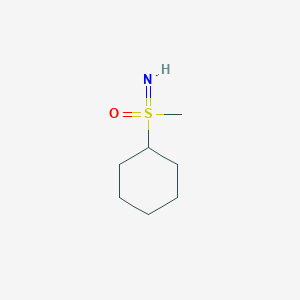
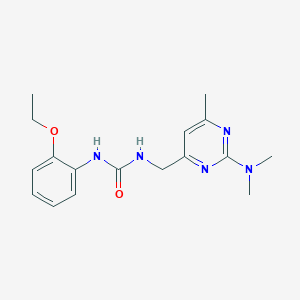
![4-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)morpholine](/img/structure/B2487491.png)
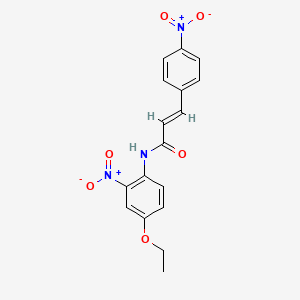

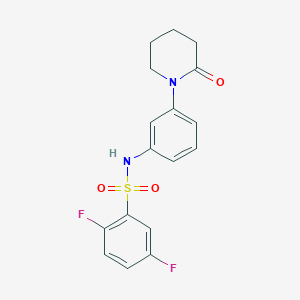
![3-(4-nitrophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2487496.png)
